Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is fused with a trifluoromethyl group and an ethyl ester functional group. The trifluoromethyl group imparts unique chemical properties, including increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and other research areas.
Mechanism of Action
Target of Action
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound with a wide range of applications in medicinal chemistry Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may target bacterial proteins or pathways.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that this compound may interact with its targets to inhibit their function, leading to the observed anti-proliferative activity.
Biochemical Pathways
Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may interfere with essential bacterial pathways, leading to inhibited growth or death of the bacteria.
Pharmacokinetics
The compound’s molecular weight (2582) and physical form (solid) suggest that it may have good bioavailability
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine with α-haloketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid derivatives in the presence of a base.
Esterification: The carboxylic acid group can be esterified using ethanol and a dehydrating agent like sulfuric acid or through Fischer esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide: Similar structure but with an amide group instead of an ester, which may alter its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor for further derivatization.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine core, providing a balance of lipophilicity, stability, and reactivity that is valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALURNCDIZZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585928 | |
Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108438-46-6 | |
Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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